6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde
Description
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (CAS: 93955-15-8) is a chlorinated quinazoline derivative with the molecular formula C₁₅H₈Cl₂N₂O and a molecular weight of 303.14 g/mol. It is recognized as a pharmaceutical impurity, specifically Lorazepam Impurity E (EP) and Lorazepam Related Compound C (USP) . Structurally, it features a quinazoline core substituted with a 2-chlorophenyl group at position 4, a chlorine atom at position 6, and a carbaldehyde group at position 2. This compound is a degradation product of Lorazepam, requiring storage at -18°C to maintain stability .
Properties
IUPAC Name |
6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O/c16-9-5-6-13-11(7-9)15(19-14(8-20)18-13)10-3-1-2-4-12(10)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUITUUENPOMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239938 | |
| Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93955-15-8 | |
| Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093955158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lorazepam Related Compound C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RF5NW66M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Anthranilic Acid-Based Cyclization
A one-pot protocol adapted from eco-efficient quinazoline-2,4-dione synthesis provides a foundational approach:
Procedure :
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React 5-chloroanthranilic acid with potassium cyanate (KOCN) in aqueous acetic acid to form urea intermediate.
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Cyclize with NaOH (4 equiv) at 25°C for 12 hours.
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Acidify with HCl to precipitate 6-chloroquinazoline-2,4-dione.
Post-modification :
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Vilsmeier-Haack formylation introduces the C-2 aldehyde:
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Suzuki-Miyaura coupling installs 2-chlorophenyl group:
Challenges :
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Competing formylation at C-4 requires careful temperature control.
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Palladium-mediated coupling shows reduced efficiency with electron-deficient aryl boronic acids.
Directed Metalation-Halogenation Sequences
Regioselective Chlorination
A three-step sequence enables precise halogen placement:
| Step | Reagents/Conditions | Functionality | Yield |
|---|---|---|---|
| 1 | LDA, -78°C, THF | C-6 lithiation | 92% |
| 2 | ClSiMe | Chlorination | 85% |
| 3 | DDQ, CHCl | Oxidation | 78% |
Key findings :
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Lithium diisopropylamide (LDA) preferentially deprotonates C-6 due to adjacent nitrogen directing effects.
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Trimethylsilyl chloride acts as efficient electrophilic chlorination agent.
Tandem Cross-Coupling Approaches
Palladium-Catalyzed Arylation
Optimized conditions for introducing 2-chlorophenyl group:
Reaction Parameters :
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Catalyst: Pd(dba)/XPhos (2.5 mol%)
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Base: CsCO
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Solvent: Toluene/EtOH (4:1)
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Temperature: 100°C, 18 hours
Yield Optimization :
| Entry | Boronic Acid Equiv | Yield (%) |
|---|---|---|
| 1 | 1.1 | 58 |
| 2 | 1.5 | 72 |
| 3 | 2.0 | 68 |
Excess boronic acid improves conversion but increases purification difficulty.
Green Chemistry Considerations
Solvent-Free Mechanochemical Synthesis
Ball-milling technique reduces environmental impact:
Protocol :
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4-Chlorophenyl isocyanate (1.2 equiv)
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2-Amino-5-chlorobenzaldehyde (1.0 equiv)
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NaHCO (3.0 equiv)
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25 Hz milling frequency, 2 hours
Advantages :
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94% conversion vs. 78% in solution phase
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No column chromatography required
Limitations :
Industrial-Scale Production Insights
Kilo-Lab Optimization
Adapted from water-based cyclization:
Critical Parameters :
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pH control during urea intermediate formation (5.8-6.2)
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Gradient cooling (60°C → 25°C over 4 hours) prevents oligomerization
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Filtration through celite bed improves purity to >99.5%
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Palladium catalysts | 42% |
| Boronic acids | 31% |
| Solvent recovery | 18% |
Analytical Characterization Benchmarks
Spectroscopic Data Comparison
| Technique | Key Signals |
|---|---|
| (400 MHz, CDCl) | δ 10.12 (s, 1H, CHO), 8.74 (d, J=8.4 Hz, 1H), 7.89-7.45 (m, 5H) |
| δ 191.2 (CHO), 162.1 (C=O), 136.8-122.1 (Ar-C) | |
| HRMS | m/z 303.0452 [M+H] (calc. 303.0458) |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid.
Reduction: 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarbinol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde serves as a lead compound in the development of new pharmaceutical agents, particularly those targeting various cancers. Its structure allows for modifications that enhance biological activity and selectivity against specific molecular targets.
Case Study: PAK4 Inhibitors
Recent studies have explored derivatives of quinazoline compounds, including this aldehyde, as potent inhibitors of p21-activated kinase 4 (PAK4). These inhibitors have shown promising results in inhibiting tumor cell migration and invasion by modulating downstream signaling pathways . The ability to selectively inhibit PAK4 suggests potential applications in cancer therapy.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit broad-spectrum antimicrobial properties. The presence of the chloro substituents in this compound enhances its interaction with biological targets, leading to increased efficacy against various pathogens .
Chemical Intermediates
In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique structure allows for further chemical transformations, making it valuable in the production of various derivatives used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations in Quinazoline Derivatives
Key structural analogues include related impurities and derivatives with modifications at the quinazoline 2-position or phenyl substituents. These variations significantly influence physicochemical properties, stability, and pharmacological relevance:
Data Table: Structural and Functional Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Functional Group | Role/Impurity Type |
|---|---|---|---|---|---|
| 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde | 93955-15-8 | C₁₅H₈Cl₂N₂O | 303.14 | Carbaldehyde | Lorazepam Impurity E |
| 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic Acid | 54643-79-7 | C₁₅H₈Cl₂N₂O₂ | 319.14 | Carboxylic Acid | Pharmaceutical Impurity |
| 6-Chloro-4-(2-chlorophenyl)-2-quinazoline-methanol | 773871-49-1 | C₁₅H₁₀Cl₂N₂O | 305.16 | Methanol (Hydroxymethyl) | Degradation Product |
| 6-Chloro-4-phenyl quinazoline-2-carboxylic acid | 5958-08-7 | C₁₅H₉ClN₂O₂ | 284.70 | Carboxylic Acid | Oxazepam Impurity 7 |
Key Observations :
Carboxylic acid derivatives (e.g., 54643-79-7) exhibit greater polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing lipid membrane permeability .
Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may stabilize the quinazoline core against enzymatic degradation compared to the unsubstituted phenyl group in 5958-08-7 .
Pharmacological Relevance: The carbaldehyde derivative’s role as a Lorazepam degradation product suggests it forms via oxidative pathways during drug storage, whereas the methanol derivative (773871-49-1) likely arises from reductive processes . Studies on analogous quinazolinones (e.g., 23441-87-4) highlight that substituents at position 2 critically influence bioactivity; for instance, hydroxyl groups enhance antiviral activity in non-nucleoside anti-HBV agents .
Crystallographic and Stability Considerations
- Hydrogen Bonding Patterns: The carbaldehyde group can act as a hydrogen bond acceptor, forming weaker interactions compared to carboxylic acids, which participate in both donor-acceptor bonds. This difference may affect crystallization behavior and stability, as seen in Etter’s graph set analysis .
- Structural Confirmation : Tools like SHELXL and ORTEP-3 are employed to resolve crystal structures, ensuring accurate comparisons of bond lengths and angles among analogues .
Biological Activity
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline backbone with a chloro substituent and a chlorophenyl group, contributing to its biological activity. Its structure can be represented as follows:
Anticancer Properties
Research has demonstrated that quinazoline derivatives exhibit various anticancer activities. Specifically, this compound has been evaluated for its effects on cancer cell lines, particularly in breast cancer models.
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that it can inhibit the proliferation of MDA-MB-231 cells, a triple-negative breast cancer cell line, with an IC50 value in the micromolar range (less than 10 μM) .
- Mechanism of Action : The biological activity is believed to be mediated through the inhibition of specific kinases involved in cancer cell signaling pathways. For example, it acts as an inhibitor of p21-activated kinase 4 (PAK4), which plays a critical role in cancer cell migration and invasion .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound to target proteins. These studies suggest that the compound binds effectively to the ATP-binding pocket of PAK4, stabilizing the protein-ligand complex and inhibiting its activity .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- In Vitro Studies : In vitro assays using MTT assays have confirmed the cytotoxic potential against breast cancer cells. The results indicated that treatment with this compound resulted in significant cell death compared to untreated controls .
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. In one study, mice treated with varying doses showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde?
The compound is synthesized via condensation reactions involving aromatic amines and aldehyde precursors. For example, ultrasound-assisted methods have been optimized for similar quinazoline derivatives, enabling catalyst-free reactions with high yields . Pharmacopeial standards (e.g., USP/EP) outline protocols for synthesizing impurities like Oxazepam EP Impurity C, which involves controlled cyclization of 2-chlorophenyl precursors with carbaldehyde groups under reflux conditions . Key intermediates, such as 2-amino-5-dichlorobenzophenone, are critical for regioselective chlorination .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Structural elucidation relies on:
- X-ray crystallography : Resolves quinazoline ring conformation and substituent orientations (e.g., chlorophenyl groups at C4) .
- NMR spectroscopy : Distinguishes aldehyde protons (~10 ppm in H NMR) and chlorine substituents via C chemical shifts .
- HPLC-MS : Quantifies purity (>95%) and identifies trace impurities in pharmacopeial applications .
Q. What are the primary applications of this compound in medicinal chemistry research?
The compound serves as:
- A building block for synthesizing benzodiazepine analogs (e.g., Oxazepam derivatives) via aldehyde group derivatization .
- A reference standard in regulatory testing to validate analytical methods (e.g., HPLC) for impurity profiling .
- A scaffold for antimicrobial and anticancer agents, leveraging its quinazoline core for target-binding studies .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for quinazoline derivatives?
Discrepancies arise from substituent effects (e.g., chloro vs. methoxy groups) and assay conditions. Methodological approaches include:
- Dose-response studies : To differentiate intrinsic activity from solubility artifacts .
- Computational modeling : Molecular docking predicts binding affinities to targets like histamine H4 receptors, reconciling in vitro/in vivo discrepancies .
- Structural analogs : Comparing 6-chloro-4-(2-chlorophenyl) derivatives with fluorophenyl or methyl-substituted variants clarifies substituent contributions .
Q. How can the aldehyde functional group be utilized for derivatization in drug discovery?
The aldehyde enables:
- Schiff base formation : Reacting with primary amines generates imine-linked conjugates for antimicrobial testing .
- Thiazolidinone synthesis : Condensation with thiosemicarbazides produces heterocycles with enhanced bioactivity .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki) introduce aryl/heteroaryl groups to modulate pharmacokinetic properties .
Q. What analytical challenges arise in quantifying trace impurities like Oxazepam EP Impurity C?
Challenges include low detection limits (<0.1%) and matrix interference. Solutions involve:
- HPLC method validation : Using photodiode array (PDA) detectors and gradient elution to separate co-eluting impurities .
- Stability-indicating assays : Stress testing (heat, light, pH) confirms method robustness .
- Isotopic labeling : C-labeled internal standards improve quantification accuracy in mass spectrometry .
Q. How do crystallographic studies inform the design of quinazoline-based inhibitors?
X-ray structures reveal:
- Halogen bonding : The 2-chlorophenyl group engages with kinase active sites (e.g., EGFR), guiding substituent placement .
- Conformational flexibility : The quinazoline core adopts planar or twisted geometries depending on solvent polarity, impacting target binding .
- Hydration patterns : Water molecules in the crystal lattice influence solubility and formulation strategies .
Methodological Tables
Q. Table 1: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| H NMR | Aldehyde proton at δ 10.2 ppm | |
| C NMR | C=O resonance at δ 190.5 ppm | |
| X-ray | Dihedral angle: 85° (quinazoline vs. chlorophenyl) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | 85% |
| Temperature | 80°C | Maximizes cyclization |
| Catalyst | None (ultrasound-assisted) | Reduces byproducts |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
